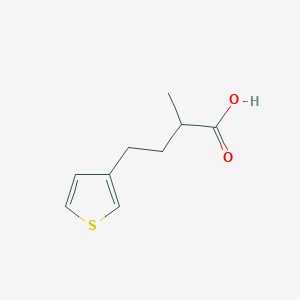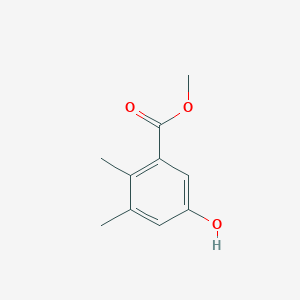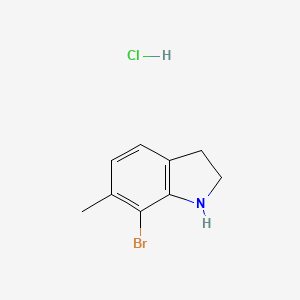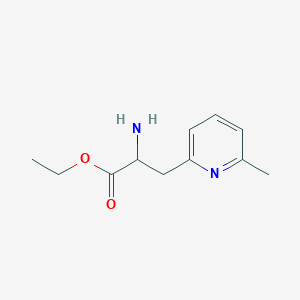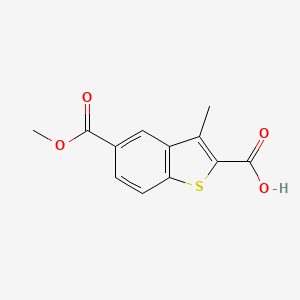
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a methoxycarbonyl group at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzothiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylthiophene-2-carboxylic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction typically requires refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzothiophenes.
Applications De Recherche Scientifique
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid and methoxycarbonyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: Similar in structure but contains a furan ring instead of a benzothiophene ring.
3-Methylthiophene-2-carboxylic acid: Lacks the methoxycarbonyl group.
5-Methyl-1-benzothiophene-2-carboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the combination of functional groups and the benzothiophene core. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H10O4S |
|---|---|
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
5-methoxycarbonyl-3-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4S/c1-6-8-5-7(12(15)16-2)3-4-9(8)17-10(6)11(13)14/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
DYJSPVMNCYMSNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C=C(C=C2)C(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


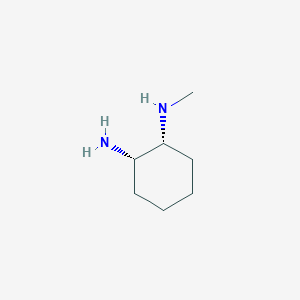
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)

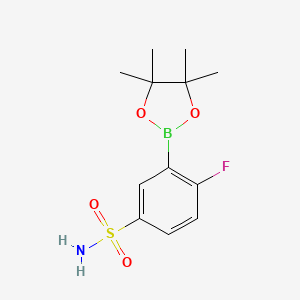
![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
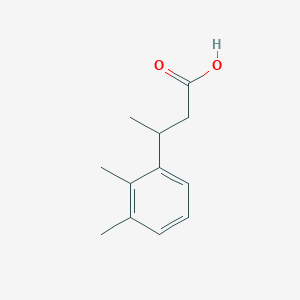

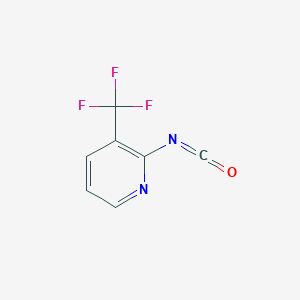
![Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride](/img/structure/B13519964.png)

